3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl moiety is introduced to the triazolopyrimidine core.
Addition of the pyrrolidinyl group: This is often done through a nucleophilic substitution reaction, where the pyrrolidinyl group is attached to the core structure.
Final modifications: Additional steps may be required to introduce the oxoethyl group and finalize the compound’s structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Hydrolysis: The compound can be hydrolyzed to break down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be compared with other similar compounds, such as:
Triazolopyrimidines: These compounds share the triazolopyrimidine core but differ in their substituents, leading to variations in their properties and applications.
Chlorophenyl derivatives: Compounds with a chlorophenyl group may have similar chemical reactivity but different biological activities.
Pyrrolidinyl compounds: These compounds contain a pyrrolidinyl group and may exhibit similar pharmacological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c17-11-3-5-12(6-4-11)23-15-14(19-20-23)16(25)22(10-18-15)9-13(24)21-7-1-2-8-21/h3-6,10H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBNFCYNZSQFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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